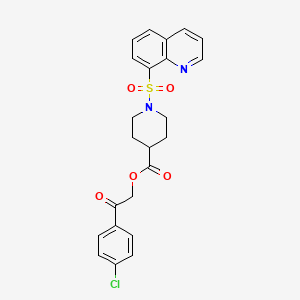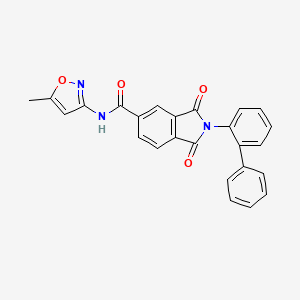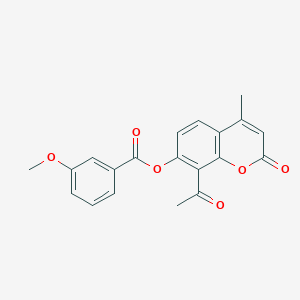
2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
説明
2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate, also known as QX-314, is a quaternary lidocaine derivative that has been extensively studied for its use in scientific research. It is a potent sodium channel blocker that can selectively target nociceptive neurons, making it a valuable tool for studying pain pathways and developing new pain management therapies.
作用機序
2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate works by blocking sodium channels in nociceptive neurons, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which is a local anesthetic that can only block sodium channels in neurons that are directly exposed to the drug, this compound can penetrate cell membranes and block sodium channels in neurons that are not directly exposed to the drug. This allows it to selectively target nociceptive neurons without affecting other types of neurons.
Biochemical and Physiological Effects
This compound has been shown to produce a dose-dependent block of sodium channels in nociceptive neurons, leading to a reduction in pain signaling. It has also been shown to have minimal effects on other types of neurons, making it a selective and effective tool for studying pain pathways.
実験室実験の利点と制限
One of the main advantages of 2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate is its ability to selectively target nociceptive neurons, making it a valuable tool for studying pain pathways. It is also a potent sodium channel blocker, which allows for a more complete block of pain signaling compared to other local anesthetics.
However, there are also limitations to using this compound in lab experiments. One limitation is its short duration of action, which can make it difficult to study long-term effects. Another limitation is its potential toxicity, particularly at higher doses.
将来の方向性
Despite its limitations, 2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has the potential to be a valuable tool for developing new pain management therapies. Future research could focus on developing new formulations of this compound that have longer duration of action and lower toxicity, as well as exploring its potential use in other areas of research beyond pain management.
In conclusion, this compound is a potent sodium channel blocker that has been extensively studied for its use in scientific research, particularly in the field of pain management. It has the potential to be a valuable tool for studying pain pathways and developing new pain management therapies, but further research is needed to fully understand its advantages and limitations.
科学的研究の応用
2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has been extensively studied for its use in scientific research, particularly in the field of pain management. It has been shown to selectively block the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain. This makes it a valuable tool for studying pain pathways and developing new pain management therapies.
特性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c24-19-8-6-16(7-9-19)20(27)15-31-23(28)18-10-13-26(14-11-18)32(29,30)21-5-1-3-17-4-2-12-25-22(17)21/h1-9,12,18H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWYTUAUOFXLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-2-naphthyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3556747.png)

![ethyl 4-({[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B3556754.png)
![4-chloro-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3556759.png)
![6-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3556771.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3556774.png)
![N-(2-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3556777.png)
![9-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3556781.png)
![4-[(3,4-diethoxybenzylidene)amino]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B3556795.png)
![2-{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3556800.png)
![2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B3556806.png)
![4-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3556811.png)
![ethyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B3556814.png)
